molecular formula C9H10F3N3 B8314747 Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]-

Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]-

Cat. No.: B8314747
M. Wt: 217.19 g/mol
InChI Key: PQOJPHBDXYPGKU-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]- is a useful research compound. Its molecular formula is C9H10F3N3 and its molecular weight is 217.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)diaziridin-3-yl]phenyl]methanamine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4,14-15H,5,13H2

InChI Key

PQOJPHBDXYPGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2(NN2)C(F)(F)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of intermediate 65, 2-[3-(3-trifluoromethyl-diaziridin-3-yl)-benzyl]-isoindole-1,3-dione, (150 mg, 0.43 mmol) in ethanol (2 mL) was treated with hydrazine hydrate (0.4 mL) at room temperature and the solution stirred for 3.5 hrs. After removing ethanol in vacuo, the residue was partitioned between CH2Cl2 and water. The aqueous phase was acidified with dilute HCl, and washed with CH2Cl2. The aqueous phase was basified with dilute NaOH, and extracted with CH2Cl2. The organic extract was dried (MgSO4), filtered, and concentrated to obtain 50 mg (Yield 54%) of (3-(3-(trifluoromethyl)diaziridin-3-yl)phenyl)methanamine and (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine as a 1:1 mixture; 1H NMR (300 MHz, CDCl3) δ ppm: 3.85 (2H, s) 3.88 (2H, s) 7.08 (2H, s) 7.31–7.40 (4H, m) 7.43–7.50 (1H, m, J=6.2 Hz) 7.54 (1H, s); LC/MS m/z 216 (M+H for diazirine) and 218 (M+H for diaziridine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[3-(3-trifluoromethyl-diaziridin-3-yl)-benzyl]-isoindole-1,3-dione
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 2-[3-(3-trifluoromethyl-diaziridin-3-yl)-benzyl]-isoindole-1,3-dione, (150 mg, 0.43 mmol) in ethanol (2 mL) was treated with hydrazine hydrate (0.4 mL) at room temperature and the solution stirred for 3.5 hrs. After removing ethanol in vacuo, the residue was partitioned between CH2Cl2 and water. The aqueous phase was acidified with dilute HCl, and washed with CH2Cl2. The aqueous phase was basified with dilute NaOH, and extracted with CH2Cl2. The organic extract was dried (MgSO4), filtered, and concentrated to obtain 50 mg (Yield 54%) of (3-(3-(trifluoromethyl)diaziridin-3-yl)phenyl)methanamine and (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine as a 1:1 mixture; 1H NMR (300 MHz, CDCl3) δ ppm: 3.85 (2H, s) 3.88 (2H, s) 7.08 (2H, s) 7.31-7.40 (4H, m) 7.43-7.50 (1H, m, J=6.2 Hz) 7.54 (1H, s); LC/MS m/z 216 (M+H for diazirine) and 218 (M+H for diaziridine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[3-(3-trifluoromethyl-diaziridin-3-yl)-benzyl]-isoindole-1,3-dione
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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